Superior Anti-Parasitic Potency of the Pentan-1-one Thiosemicarbazone Derivative Against T. cruzi Cruzipain
The thiosemicarbazone derivative of 1-(3,4-dichlorophenyl)pentan-1-one demonstrates 1.6-fold more potent inhibition of Trypanosoma cruzi cruzipain (IC50 = 19 nM) compared to the analogous propan-1-one derivative (IC50 = 30 nM) in direct side-by-side testing [1]. It also exhibits 15.8-fold greater potency than a bromophenyl propanone derivative (IC50 = 310 nM) [1]. Furthermore, against the related cysteine protease rhodesain from T. brucei, the pentan-1-one derivative (IC50 = 60 nM) shows 1.8-fold higher potency than the propan-1-one derivative (IC50 = 110 nM) [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 nM (vs. T. cruzi cruzipain) |
| Comparator Or Baseline | Propan-1-one thiosemicarbazone: IC50 = 30 nM; Bromophenyl propanone thiosemicarbazone: IC50 = 310 nM |
| Quantified Difference | 1.6-fold more potent vs. propan-1-one analog; 15.8-fold more potent vs. bromophenyl analog |
| Conditions | In vitro enzyme inhibition assay using purified recombinant cruzipain |
Why This Matters
For researchers developing anti-parasitic agents, the 19 nM IC50 represents a significantly stronger starting point for lead optimization, potentially reducing the required dosing and improving therapeutic indices.
- [1] BRENDA Enzyme Database. (2022). Literature summary for cruzipain (EC 3.4.22.51). IC50 values for thiosemicarbazone derivatives. View Source
- [2] BindingDB. (n.d.). BDBM50157204: (1E)-1-(3,4-dichlorophenyl)pentan-1-one thiosemicarbazone. IC50 against rhodesain. View Source
